molecular formula C13H18F3NO B2576812 N-(2,2-Dimethylpropyl)-4-methoxy-3-(trifluoromethyl)aniline CAS No. 1397194-25-0

N-(2,2-Dimethylpropyl)-4-methoxy-3-(trifluoromethyl)aniline

Cat. No. B2576812
M. Wt: 261.288
InChI Key: YOMQPHDBRPVMKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,2-Dimethylpropyl)-4-methoxy-3-(trifluoromethyl)aniline involves several steps. One common approach is the reaction of an appropriate aniline precursor with a trifluoromethylating agent. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties. The trifluoromethyl group enhances lipophilicity and can influence biological activity. The methoxy group contributes to electron density and affects reactivity. The 2,2-dimethylpropyl group provides steric hindrance. Computational studies and X-ray crystallography can provide insights into the precise geometry and conformation .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-4-methoxy-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c1-12(2,3)8-17-9-5-6-11(18-4)10(7-9)13(14,15)16/h5-7,17H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQPHDBRPVMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC(=C(C=C1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53417290

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